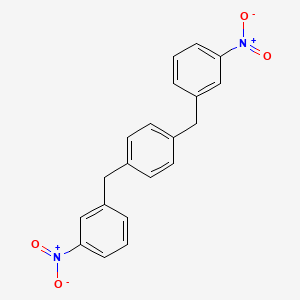
1,1'-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) is an organic compound characterized by the presence of two nitrobenzene groups connected through a benzene ring with methylene linkers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) typically involves the reaction of 1,4-bis(bromomethyl)benzene with 3-nitrobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene).
化学反应分析
Types of Reactions
1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The methylene linkers can be oxidized to form carbonyl groups using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable solvents like ethanol or water.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of 1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-aminobenzene).
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzaldehyde).
科学研究应用
1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylene linkers provide structural flexibility, allowing the compound to fit into different binding sites.
相似化合物的比较
Similar Compounds
1,1’-(Biphenyl-4,4’-diyl)bis(3-nitrobenzene): Similar structure but with a biphenyl core instead of a benzene ring.
1,1’-(Benzene-1,4-diyldimethanediyl)bis(4-nitrobenzene): Similar structure but with nitro groups at the para position.
Uniqueness
1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) is unique due to its specific arrangement of nitro groups and methylene linkers, which confer distinct chemical and biological properties
生物活性
1,1'-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) is a synthetic organic compound with the molecular formula C20H16N2O4 and a molecular weight of 348.352 g/mol. It is known for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- CAS Number : 60191-43-7
- Molecular Structure : Molecular Structure
Mechanisms of Biological Activity
The biological activity of 1,1'-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) can be attributed to its structural features, which allow for interactions with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The nitro groups in the compound can act as electrophiles, potentially inhibiting enzymes through covalent modification.
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals due to the presence of aromatic rings that can stabilize radical intermediates.
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains.
Biological Activity Data
The following table summarizes key biological activities reported for 1,1'-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene):
| Activity Type | Tested Strains/Cells | Effect Observed | Reference |
|---|---|---|---|
| Antibacterial | E. coli | Inhibition of growth | |
| Antioxidant | DPPH assay | Scavenging activity | |
| Cytotoxicity | HeLa cells | Induced apoptosis |
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of 1,1'-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) against E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition of bacterial growth at concentrations of 50 µg/mL and higher. The mechanism was suggested to involve disruption of bacterial cell membrane integrity.
Case Study 2: Antioxidant Effects
In a DPPH assay, the compound showed a dose-dependent scavenging effect on free radicals, with an IC50 value comparable to known antioxidants such as ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases.
Case Study 3: Cytotoxicity in Cancer Cells
Research involving HeLa cells indicated that treatment with the compound resulted in increased apoptosis rates compared to control groups. The study highlighted the potential for developing novel anticancer therapies based on this compound's structure.
属性
CAS 编号 |
60191-43-7 |
|---|---|
分子式 |
C20H16N2O4 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
1-nitro-3-[[4-[(3-nitrophenyl)methyl]phenyl]methyl]benzene |
InChI |
InChI=1S/C20H16N2O4/c23-21(24)19-5-1-3-17(13-19)11-15-7-9-16(10-8-15)12-18-4-2-6-20(14-18)22(25)26/h1-10,13-14H,11-12H2 |
InChI 键 |
LBDZBXXXDRBZDT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CC=C(C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















